molecular formula C6H8FN3 B13118359 Pyrimidine, 4-fluoro-2-dimethylamino-

Pyrimidine, 4-fluoro-2-dimethylamino-

Cat. No.: B13118359
M. Wt: 141.15 g/mol
InChI Key: GRMUQNOINROZPZ-UHFFFAOYSA-N
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Description

4-fluoro-N,N-dimethylpyrimidin-2-amine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of a fluorine atom in the compound enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 4-fluoropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 4-fluoro-N,N-dimethylpyrimidin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 4-fluoro-N,N-dimethylpyrimidin-2-amine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-fluoro-N,N-dimethylpyrimidin-2-amine can be compared with other fluorinated pyrimidines and dimethylpyrimidine derivatives:

    5-fluoro-N,N-dimethylpyrimidin-2-amine: Similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.

    4-chloro-N,N-dimethylpyrimidin-2-amine: Chlorine instead of fluorine, resulting in different reactivity and applications.

    4-fluoro-N,N-diethylpyrimidin-2-amine: Ethyl groups instead of methyl groups, affecting the compound’s steric and electronic properties.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

4-fluoro-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C6H8FN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3

InChI Key

GRMUQNOINROZPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)F

Origin of Product

United States

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